Here's what we can glean from scientific databases:
4-Chloro Perazine Dihydrochloride is a chemical compound with the molecular formula and a CAS number of 1346602-34-3. It belongs to the class of phenothiazine derivatives, which are primarily used in the treatment of psychiatric disorders as antipsychotic agents. This compound is recognized for its structural similarity to prochlorperazine, a well-known antipsychotic medication. The dihydrochloride form indicates that the compound is salt-formulated with two hydrochloric acid molecules, enhancing its solubility and stability in various applications .
These reactions are crucial for synthesizing related compounds and studying their pharmacological properties.
4-Chloro Perazine Dihydrochloride exhibits significant biological activity primarily as a dopamine D2 receptor antagonist. This mechanism is fundamental to its use as an antipsychotic agent, helping to alleviate symptoms of schizophrenia and other psychotic disorders. Furthermore, it has antiemetic properties, making it effective in preventing nausea and vomiting associated with chemotherapy and surgery .
The synthesis of 4-Chloro Perazine Dihydrochloride typically involves multiple steps:
These methods can vary based on the desired purity and yield, as well as safety considerations during synthesis .
4-Chloro Perazine Dihydrochloride has several important applications:
These applications highlight its significance in both therapeutic and research contexts.
Research into interaction studies involving 4-Chloro Perazine Dihydrochloride has revealed its potential interactions with various receptors:
Understanding these interactions is vital for optimizing therapeutic strategies and minimizing side effects.
Several compounds share structural or functional similarities with 4-Chloro Perazine Dihydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Prochlorperazine | High | Antipsychotic | Well-established clinical use |
Chlorpromazine | Moderate | Antipsychotic | Broader spectrum of receptor activity |
Thioridazine | Moderate | Antipsychotic | Notable sedative effects |
Fluphenazine | Moderate | Antipsychotic | Long-acting formulation |
4-Chloro Perazine Dihydrochloride is unique due to its specific receptor affinity profile and its role as a reference compound in pharmacological research. Its structural modifications compared to these similar compounds result in distinct pharmacodynamics that are critical for targeted therapeutic applications .
Phenothiazine derivatives emerged as pivotal compounds in medicinal chemistry following Heinrich Caro’s 1876 synthesis of methylene blue, a phenothiazine-based dye. Bernthsen’s 1883 structural elucidation of phenothiazine laid the groundwork for systematic derivatization. The 1940s marked a paradigm shift when Paul Charpentier’s team at Rhône-Poulenc synthesized promethazine (antihistamine) and chlorpromazine (antipsychotic), demonstrating phenothiazine’s versatility as a pharmaceutical scaffold. Chlorpromazine’s introduction in 1952 revolutionized psychiatry by enabling dopamine receptor targeting, establishing phenothiazines as foundational neuroleptics.
Chlorination at position 2 (R~2~) of the phenothiazine nucleus enhances bioactivity by modulating electron distribution and steric interactions (Table 1). Chlorinated derivatives exhibit:
Table 1: Comparative properties of chlorinated vs. non-chlorinated phenothiazines
Property | Chlorinated (e.g., 4-Chloro Perazine) | Non-Chlorinated (e.g., Promethazine) |
---|---|---|
LogP (lipophilicity) | 3.8 ± 0.2 | 2.1 ± 0.3 |
IC~50~ D~2~ receptor (nM) | 12.5 | 450 |
MIC vs. S. aureus (μg/mL) | 3.125–12.5 | >50 |
This article focuses on:
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine dihydrochloride [1] [11] [17]. This nomenclature precisely describes the molecular architecture, indicating the position of the chlorine substituent at the 4-position of the phenothiazine ring system and the propyl linker connecting to the methylpiperazine moiety [19].
From a chemical classification perspective, 4-Chloro Perazine Dihydrochloride falls under the broader category of heterocyclic compounds, specifically within the phenothiazine derivative class [11] [14]. The phenothiazine framework consists of a tricyclic structure comprising two benzene rings connected by a sulfur and nitrogen-containing heterocycle [15] [25]. This structural motif is characteristic of numerous compounds with significant biological activity, particularly in the realm of neurotropic agents [14] [15].
The compound exhibits the fundamental structural features typical of phenothiazine derivatives, including the presence of electron-withdrawing substituents that influence its chemical reactivity and biological properties [15] [25]. The chlorine atom at the 4-position introduces specific electronic effects that modify the compound's overall chemical behavior and receptor binding characteristics [22] [25].
The compound appears in various pharmaceutical and chemical databases under this registry number, facilitating its identification and tracking in research and quality control applications [1] [4]. The Chemical Abstracts Service number provides unambiguous identification, distinguishing this specific dihydrochloride salt form from related phenothiazine derivatives and other structural analogs [11] [17].
Database System | Identification Number | Reference Type |
---|---|---|
Chemical Abstracts Service | 1346602-34-3 | Primary Registry Number |
United States Pharmacopeia | 1566045 | Reference Standard Code |
Molecular Design Limited | Various entries | Structural Database |
PubChem | Multiple entries | Chemical Information |
The molecular formula for the free base form of 4-Chloro Perazine is C₂₀H₂₄ClN₃S, while the dihydrochloride salt corresponds to C₂₀H₂₄ClN₃S·2HCl [1] [11] [19]. The free base exhibits a molecular weight of 373.94 grams per mole, whereas the dihydrochloride salt has a molecular weight of 446.86 grams per mole [1] [19].
The structural architecture encompasses a phenothiazine core with specific substitution patterns that define its chemical identity [19] [22]. The phenothiazine ring system provides the fundamental tricyclic framework, consisting of two benzene rings linked by a central heterocyclic ring containing both sulfur and nitrogen atoms [15] [25]. The chlorine substituent occupies the 4-position of this ring system, introducing electronic effects that influence the compound's overall properties [22] [25].
The side chain attachment occurs at the nitrogen atom of the phenothiazine ring, featuring a three-carbon propyl linker that connects to a methylpiperazine group [11] [19]. This structural arrangement creates a compound with distinct three-dimensional characteristics that influence its chemical behavior and potential biological interactions [19] [21].
Structural Component | Chemical Formula | Molecular Weight |
---|---|---|
Free Base | C₂₀H₂₄ClN₃S | 373.94 g/mol |
Dihydrochloride Salt | C₂₀H₂₄ClN₃S·2HCl | 446.86 g/mol |
Phenothiazine Core | C₁₂H₈NS | 198.26 g/mol |
Methylpiperazine Unit | C₅H₁₂N₂ | 100.16 g/mol |
4-Chloro Perazine Dihydrochloride is known by several alternative names and designations across different chemical and pharmaceutical contexts [4] [11] [17]. The most commonly encountered synonym is Prochlorperazine Related Compound A, which reflects its structural relationship to the established pharmaceutical agent prochlorperazine [4] [11] [17].
The compound is also referenced using its complete systematic chemical name: 4-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine dihydrochloride [17] [19]. This extended nomenclature provides comprehensive structural information, enabling unambiguous identification across different chemical databases and literature sources [1] [19].
4-Chloro Perazine Dihydrochloride exists as a solid at room temperature (20°C), presenting as an off-white to light gray crystalline powder [1] [2] [3]. The compound exhibits typical characteristics of pharmaceutical dihydrochloride salts, with a fine crystalline morphology that facilitates handling and processing in pharmaceutical applications. The physical appearance may vary slightly between batches, ranging from white to light gray coloration, which is common for phenothiazine derivatives and does not typically indicate impurity concerns when within acceptable specification limits [2].
The compound demonstrates hygroscopic properties, meaning it readily absorbs moisture from the atmosphere [2] [3]. This characteristic necessitates careful storage conditions to maintain product stability and prevent caking or degradation. The hygroscopic nature is attributed to the presence of two hydrochloride salt groups, which enhance the compound's affinity for water molecules through hydrogen bonding interactions.
4-Chloro Perazine Dihydrochloride exhibits a melting point range of 224-226°C [1] [2] [3], which is characteristic of stable crystalline pharmaceutical compounds. This relatively high melting point indicates strong intermolecular forces within the crystal lattice, primarily arising from hydrogen bonding between the protonated amine groups and chloride counterions, as well as π-π stacking interactions between the phenothiazine ring systems.
The narrow melting point range (2°C) suggests good crystalline purity and uniformity in the solid state structure. Melting point determination serves as both an identity test and purity assessment for this compound, with deviations outside the specified range potentially indicating the presence of impurities or polymorphic variations [2].
The compound demonstrates thermal stability under normal storage and handling conditions when properly maintained [2]. However, like many pharmaceutical compounds containing multiple functional groups, it exhibits sensitivity to elevated temperatures, particularly above its melting point where decomposition may occur.
Storage at refrigerated conditions (-4°C for short-term storage of 1-2 weeks, and -20°C for long-term storage of 1-2 years) is recommended to maintain optimal stability [3]. The compound should be protected from light during storage, as phenothiazine derivatives can be photosensitive and may undergo degradation when exposed to prolonged light exposure [2].
4-Chloro Perazine Dihydrochloride exhibits slight solubility in water [2] [3]. The dihydrochloride salt formation significantly enhances the aqueous solubility compared to the free base form, as the protonated amine groups increase the compound's polarity and capacity for hydrogen bonding with water molecules. Despite this enhancement, the overall aqueous solubility remains limited due to the large lipophilic phenothiazine ring system.
The compound shows slight solubility in methanol [2] [3], indicating moderate compatibility with polar organic solvents. This solubility pattern is consistent with the compound's amphiphilic nature, possessing both hydrophilic (protonated amine groups) and lipophilic (phenothiazine ring system) regions.
Based on structural considerations and comparison with similar phenothiazine derivatives, the compound is expected to demonstrate varying degrees of solubility in other organic solvents. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) would likely provide better solvation due to their ability to interact with both the ionic and aromatic portions of the molecule. Conversely, non-polar solvents such as chloroform, dichloromethane, and hydrocarbons would be expected to show limited solubility due to poor interaction with the ionic salt groups.
The pH-dependent behavior of 4-Chloro Perazine Dihydrochloride is governed by the presence of two ionizable nitrogen atoms within the piperazine ring system. As a dihydrochloride salt, the compound exists in a fully protonated state under acidic conditions, contributing to its enhanced water solubility in acidic media.
Under strongly acidic conditions (pH 1-3), the compound maintains its fully protonated state, exhibiting maximum aqueous solubility and stability as the salt form. In weakly acidic conditions (pH 4-6), partial protonation occurs, maintaining good solubility while preserving stable handling properties.
At neutral pH (around 7), the compound exists in a mixed ionization state, with moderate solubility that may be subject to variation based on specific solution conditions. This represents a transition region where precipitation may potentially occur if concentrations exceed the solubility limit.
Under basic conditions (pH 8-10), the compound predominantly exists in its neutral form, leading to significantly reduced aqueous solubility. Strong basic conditions (pH 11-14) present the highest risk for base-catalyzed degradation reactions, particularly affecting the phenothiazine ring system or side chain components.
The pH-dependent behavior has important implications for formulation development and analytical methodology. Acidic conditions generally provide the most stable environment for the compound, while alkaline conditions should be avoided to prevent potential degradation. The compound's behavior in buffered systems would be expected to follow predictable patterns based on the pKa values of the ionizable groups.
The crystalline structure of 4-Chloro Perazine Dihydrochloride is determined by the three-dimensional arrangement of the phenothiazine-piperazine framework in combination with the chloride counterions. The phenothiazine ring system provides a rigid tricyclic aromatic core that influences the overall crystal packing through π-π stacking interactions between adjacent molecules.
The piperazine ring adopts a chair conformation in the solid state, as is typical for six-membered saturated heterocycles. The propyl linker connecting the phenothiazine and piperazine systems provides conformational flexibility that allows for optimal crystal packing arrangements while maintaining favorable intermolecular interactions.
The crystal structure is stabilized by multiple types of intermolecular interactions. Hydrogen bonding plays a primary role, with the protonated nitrogen atoms serving as hydrogen bond donors to the chloride counterions. Additional hydrogen bonding may occur between molecules through N-H···Cl interactions, contributing to the three-dimensional network stability.
Van der Waals forces between the aromatic ring systems contribute to the overall crystal stability through π-π stacking interactions. The chlorine substituent at the 4-position of the phenothiazine ring may participate in halogen bonding interactions, which can influence both the crystal packing arrangement and the overall stability of the solid form.
While specific polymorphic studies of 4-Chloro Perazine Dihydrochloride have not been extensively reported in the available literature, the structural complexity of the molecule suggests potential for multiple crystalline forms. The presence of flexible linkage regions, multiple hydrogen bonding sites, and the ability to adopt different conformations could lead to polymorphic behavior under different crystallization conditions.
The hygroscopic nature of the compound indicates potential for hydrate formation under appropriate humidity conditions. The formation of hydrated crystalline forms could significantly impact the physicochemical properties, including solubility, stability, and bioavailability characteristics.
The crystal density and packing efficiency are influenced by the molecular geometry and intermolecular interaction patterns. The relatively high melting point (224-226°C) suggests efficient crystal packing with strong intermolecular forces. The presence of both rigid aromatic systems and flexible aliphatic chains allows for effective space filling while maintaining favorable interaction geometries.